Tert-Nonyl mercaptan, also known as tert-nonanthiol, is a tertiary thiol compound characterized by its unique structure and properties. It is categorized under mercaptans, which are organic compounds containing a sulfhydryl group (-SH) attached to a carbon atom. Tert-Nonyl mercaptan is primarily utilized in various industrial applications, particularly in the production of polymers and as a chain transfer agent in emulsion polymerization processes.
Tert-Nonyl mercaptan falls under the category of tertiary mercaptans. These compounds are distinguished by the presence of a sulfur atom bonded to a carbon atom that is connected to three other carbon atoms, which influences their reactivity and physical properties.
The synthesis of tert-Nonyl mercaptan can be achieved through various methods:
The synthesis typically requires controlled temperature and pressure conditions, along with specific catalysts to optimize yield and purity. For example, using aluminum trichloride as a catalyst can improve the efficiency of the reaction when starting from dodecylene .
Tert-Nonyl mercaptan has the molecular formula . Its structure features a sulfur atom bonded to a tertiary carbon atom, which is connected to two other carbon chains. This configuration is crucial for its chemical behavior.
Tert-Nonyl mercaptan participates in various chemical reactions typical of thiols:
The reactivity of tert-Nonyl mercaptan is influenced by its structure; the steric hindrance provided by the tertiary carbon affects its nucleophilicity and oxidation potential.
The mechanism by which tert-Nonyl mercaptan operates primarily involves its role as a chain transfer agent during polymerization processes. In this context:
Studies have shown that using tert-Nonyl mercaptan in emulsion polymerization leads to well-defined polystyrene products with controlled molecular weights .
Tert-Nonyl mercaptan is stable under normal conditions but can undergo oxidation or react with strong acids or bases. Its reactivity profile makes it suitable for various industrial applications where thiol functionality is desired.
Tert-Nonyl mercaptan has several scientific and industrial applications:
The production of tert-nonyl mercaptan (TNM) via homopolymerization of isobutylene represents a foundational industrial approach. This methodology leverages the cationic polymerization of isobutylene to generate highly reactive polyisobutylene (PIB) intermediates, which subsequently undergo thiolation with hydrogen sulfide (H₂S). The process initiates with the formation of isobutylene homopolymers or copolymers, typically catalyzed by Friedel-Crafts catalysts (e.g., AlCl₃) or acidic cation-exchange resins. These resins—often sulfonated styrene-divinylbenzene matrices—provide Brønsted acid sites that facilitate carbocationic chain growth [1].
The molecular weight distribution of the PIB intermediate critically influences the final mercaptan's properties. Low molecular weight oligomers (e.g., dimers or trimers) yield shorter-chain tertiary mercaptans, while higher oligomers (C9+) enable TNM synthesis. For example, trimerization produces a C12 branched olefin (2,4,4-trimethylpentene), which rearranges to a reactive tertiary carbocation prior to H₂S addition [1] [7]. The thiolation step occurs under moderate temperatures (50–100°C) and pressures (1–5 bar), where the electrophilic carbocation attacks the nucleophilic sulfur of H₂S. A proton transfer regenerates the acid catalyst and releases TNM:
$$\ce{(CH3)2C=CH2 ->[H^+] [(CH3)2C^+CH3] \xrightarrow{H2S} (CH3)_3C-SH}$$
Key Process Parameters:
Table 1: Isobutylene Homopolymerization Feedstocks for TNM Synthesis
Feedstock | Molecular Formula | Average MW (g/mol) | Primary Mercaptan Product |
---|---|---|---|
Isobutylene dimer | C₈H₁₆ | 112 | tert-Octyl mercaptan |
Isobutylene trimer | C₁₂H₂₄ | 168 | tert-Nonyl mercaptan |
Isobutylene tetramer | C₁₆H₃₂ | 224 | tert-Dodecyl mercaptan |
Commercial TNM production predominantly employs the direct acid-catalyzed addition of H₂S to nonene "trimer" (a C9 branched olefin mixture). Arkema’s patented route utilizes a heterogeneous catalyst system—commonly solid acids like sulfonated polystyrene resins or silica-supported heteropoly acids—to mediate the regioselective Markovnikov addition [3] [9]. The trimer feedstock, derived from propylene or butylene oligomerization, consists predominantly of triisobutylene isomers (e.g., 2,4,4-trimethylpentene). Under optimized conditions (40–80°C, 5–20 bar H₂S), these olefins undergo electrophilic addition:
$$\ce{(CH3)3C-CH=C(CH3)2 + H2S ->[H^+] (CH3)3C-CH2-C(CH3)2SH}$$
The product, TNM (C₉H₂₀S), exhibits a characteristic branched structure with the sulfur atom bonded to a tertiary carbon—a feature conferring superior radical-stabilizing capability as a chain transfer agent (CTA). Critical purification steps include fractional distillation to remove unreacted olefins (<0.5%) and dialkyl sulfide byproducts (<2%) [7] [9].
Material Properties of TNM:
Catalyst selection governs reaction efficiency, selectivity, and environmental impact in TNM synthesis. Homogeneous acids (e.g., H₂SO₄, AlCl₃) exhibit high activity but suffer from corrosion, difficult separation, and waste generation. Heterogeneous alternatives address these limitations through recyclability and tunable acidity.
Homogeneous Catalysts:
Heterogeneous Catalysts:
Table 2: Catalyst Performance in TNM Synthesis
Catalyst Type | Conversion (%) | TNM Selectivity (%) | Lifetime (cycles) | Key Limitations |
---|---|---|---|---|
Sulfuric acid | 92–98 | 82–85 | Not reusable | Sulfone byproducts; waste acidity |
AlCl₃ | 95–99 | 88–91 | Not reusable | Moisture sensitivity |
Cation-exchange resin | 85–92 | 94–97 | 15–30 | Swelling in polar media |
HPS-supported metals | 90–95 | >99 | 50+ | Cost of noble metals |
Tungstosilicic acid/SiO₂ | 80–88 | 93–96 | 10–20 | Leaching in liquid phase |
Mechanistic Insights: Heterogeneous acid catalysts facilitate TNM formation through concerted protonation-nucleophilic attack. The solid’s Brønsted acid strength (H₀ = −8 to −12) determines the rate-limiting step:
Hypercrosslinked polystyrene catalysts further enhance sustainability by enabling solvent-free operation and reduced metal leaching (<50 ppm per cycle) [4] [8]. Their hierarchical pore structure accommodates bulky olefinic substrates while retaining acidic sites—critical for converting sterically hindered trisubstituted alkenes in trimer feedstocks.
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